9H-PURINE-6-CARBALDEHYDE

Übersicht

Beschreibung

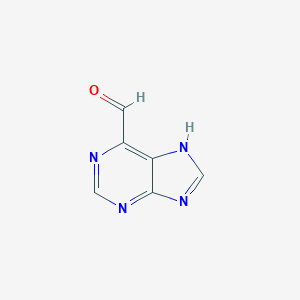

7H-Purine-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA The structure of 9H-PURINE-6-CARBALDEHYDE consists of a fused pyrimidine-imidazole ring system with an aldehyde functional group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H-PURINE-6-CARBALDEHYDE can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 6-position of the purine ring . Another method involves the oxidation of 7H-purine-6-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7H-Purine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: 7H-purine-6-carboxylic acid.

Reduction: 7H-purine-6-methanol.

Substitution: Imines or hydrazones, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

9H-Purine-6-carbaldehyde and its derivatives have shown potential in antiviral , anticancer , and anti-inflammatory therapies:

- Antiviral Properties : Research indicates that certain purine derivatives can inhibit viral replication. For instance, studies have demonstrated that this compound derivatives effectively reduce replication rates of specific viruses .

- Anticancer Activity : Numerous studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 3 to 39 μM against different cancer types, indicating significant apoptosis induction and cell proliferation reduction .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (breast cancer) | 1.3 | Induces apoptosis |

| Compound B | COLO201 (colorectal) | 5.0 | Inhibits proliferation |

| Compound C | 4T1 (mammary carcinoma) | 2.5 | Cyclin-dependent kinase inhibitor |

Biochemistry

In biochemical research, this compound is utilized to study nucleic acid interactions and enzyme mechanisms related to purine metabolism. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate enzyme inhibition and modification processes .

Material Science

In addition to biological applications, this compound serves as a precursor in the synthesis of dyes and pigments. Its structural properties enable the development of novel materials with specific optical characteristics .

Anticancer Research

A notable study by Salas Cris et al. focused on the synthesis of various purine-based analogues, revealing that certain derivatives exhibited greater antitumor activity than standard chemotherapeutics like cisplatin. The study highlighted that compounds with specific substitutions at the 2, 6, and 9 positions showed enhanced efficacy against multiple cancer cell lines .

Antiviral Activity

Another investigation into the antiviral properties of purine derivatives found that compounds derived from this compound effectively inhibited viral replication in vitro. This research is crucial for developing new antiviral agents targeting resistant viral strains .

Wirkmechanismus

The mechanism of action of 9H-PURINE-6-CARBALDEHYDE and its derivatives often involves interaction with nucleic acids and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition or modification of their function . This interaction can disrupt cellular processes, making the compound useful in therapeutic applications such as antiviral and anticancer treatments .

Vergleich Mit ähnlichen Verbindungen

6-Mercaptopurine: A purine analog used as a chemotherapy agent and immunosuppressant.

6-Thioguanine: Another purine analog with similar applications in cancer treatment.

7H-Purine-6-methanol: A precursor to 9H-PURINE-6-CARBALDEHYDE, used in various synthetic applications.

Uniqueness: 7H-Purine-6-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of more complex purine derivatives .

Biologische Aktivität

9H-Purine-6-carbaldehyde, a purine derivative with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an aldehyde functional group at the 6-position of the purine ring, which influences its reactivity and biological activity. The unique structure allows it to participate in various biochemical processes, particularly those involving nucleic acids.

1. Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting viral replication. Its structural similarity to natural purines enables it to interfere with viral nucleic acid synthesis, making it a candidate for antiviral drug development.

2. Anticancer Effects

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has been shown to induce apoptosis in human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cells. The compound acts as an inhibitor of cyclin-dependent kinases, which are crucial for cell cycle regulation, thereby promoting cell cycle arrest and apoptosis .

3. Enzyme Inhibition

As a purine analog, this compound interacts with enzymes involved in nucleotide metabolism. It competes with natural substrates for active sites on these enzymes, effectively inhibiting their activity. This property is particularly valuable in drug design for conditions like cancer, where selective inhibition of proliferative pathways is desired.

Case Study 1: Cytotoxic Activity

In a study examining the cytotoxic effects of various purine derivatives, this compound demonstrated significant activity against the COLO201 cell line with an IC value of approximately 2.5 µM. Comparatively, this activity was notably higher than that of standard chemotherapeutics like cisplatin .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of purine derivatives found that this compound effectively inhibited the replication of certain viruses in vitro. The compound was tested against a range of viral strains, showing promising results that warrant further investigation into its potential as an antiviral agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including condensation reactions involving appropriate starting materials such as amino acids and aldehydes. Its derivatives also exhibit varied biological activities, expanding its potential applications in drug development.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9H-Purine | Base structure | Foundational structure for nucleotides |

| 7-Methylpurine | Methylated derivative | Exhibits different biological activities |

| 2-Aminopurine | Amino derivative | Known for its role as an antimetabolite |

| 8-Hydroxypyrene | Hydroxylated derivative | Displays unique reactivity patterns |

Eigenschaften

IUPAC Name |

7H-purine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h1-3H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHKZPSNYOBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633785 | |

| Record name | 7H-Purine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17405-21-9 | |

| Record name | 7H-Purine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.